molecular formula C6H10N2O B13169614 (1S)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

(1S)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Cat. No.: B13169614
M. Wt: 126.16 g/mol
InChI Key: BCZCRYDWZCGWIP-YFKPBYRVSA-N
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Description

(1S)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Biological Activity

(1S)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, also known by its CAS number 1334160-91-6, is a heterocyclic compound featuring an oxazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C₆H₁₀N₂O
  • Molecular Weight : 126.16 g/mol
  • IUPAC Name : (1S)-1-(5-methyl-1,3-oxazol-2-yl)ethanamine

The oxazole ring structure contributes to its reactivity and biological interactions, making it a valuable scaffold for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus0.0039 - 0.025 mg/mLComplete death observed within 8 hours
Escherichia coli0.0195 mg/mLActive against multiple strains
Bacillus mycoides0.0048 mg/mLDemonstrated strong inhibition
Candida albicans0.039 mg/mLEffective antifungal activity

These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that it may inhibit cell proliferation in certain cancer cell lines:

Cell Line IC₅₀ Value Mechanism of Action
MCF-7 (Breast Cancer)10 µMInduces apoptosis via caspase activation
HeLa (Cervical Cancer)15 µMDisruption of cell cycle progression

The mechanism involves modulation of key signaling pathways associated with cell survival and proliferation, suggesting its utility in cancer therapeutics.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxazole moiety allows for hydrogen bonding with enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound may modulate receptor signaling pathways, influencing cellular responses to external stimuli.

Case Studies

A series of case studies have been conducted to further elucidate the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective: Assess the efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: Demonstrated significant zones of inhibition compared to control groups.
  • In Vivo Cancer Model Study :
    • Objective: Evaluate anticancer effects in xenograft models.
    • Findings: Tumor growth was significantly reduced in treated groups compared to controls.

Q & A

Q. Basic: What are the critical safety protocols for handling (1S)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine in laboratory settings?

Answer:

  • Hazard Identification: The compound may pose risks such as skin irritation (Category 2), eye damage (Category 1), and acute oral toxicity (Category 4) based on structurally similar amines .
  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. For aerosol-generating steps, employ respirators with organic vapor filters .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage: Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .

Q. Basic: What synthetic routes are reported for enantioselective synthesis of this chiral amine?

Answer:

  • Enzymatic Approaches: ω-Transaminases (ω-TAs) can catalyze asymmetric synthesis of (S)-configured amines. For example, a two-phase system with isopropylamine as an amino donor achieved >99% enantiomeric excess (ee) for similar substrates .
  • Metal-Catalyzed Hydroamination: Palladium complexes with bulky phosphine ligands (e.g., Xantphos) enable allylic amination. Optimize solvent polarity (e.g., THF) and reaction temperature (60–80°C) to suppress racemization .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., pH, serum content) may alter receptor binding affinity. Standardize protocols using reference agonists/antagonists .
  • Metabolic Stability: Check for cytochrome P450-mediated degradation in hepatic microsomes. Use LC-MS/MS to quantify metabolites and adjust IC₅₀ values accordingly .
  • Data Validation: Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. Advanced: What strategies optimize the compound’s stability during long-term pharmacological studies?

Answer:

  • Formulation: Use lyophilized powders with cryoprotectants (trehalose/sucrose) for reconstitution. Avoid aqueous buffers with high chloride content to prevent hydrolysis .
  • Degradation Monitoring: Employ stability-indicating HPLC methods with a C18 column (gradient: 0.1% TFA in H₂O/ACN). Track degradation products (e.g., oxazole ring-opening derivatives) at 254 nm .
  • Temperature Control: Store solutions at –80°C with desiccants. For in vivo studies, use freshly prepared doses to avoid time-dependent aggregation .

Q. Basic: Which analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

  • Purity Analysis:
    • HPLC: Use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomeric impurities .
    • GC-MS: Detect volatile byproducts (e.g., methyl oxazole) using electron ionization (EI) at 70 eV .
  • Structural Confirmation:
    • NMR: Assign stereochemistry via NOESY (nuclear Overhauser effect) correlations between the methyl group (δ 2.3 ppm) and oxazole protons .
    • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error using ESI-QTOF .

Q. Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

  • Docking Studies: Use Schrödinger’s Glide to model interactions with target receptors (e.g., GPCRs). Prioritize substituents that form hydrogen bonds with conserved residues (e.g., Asp113 in 5-HT₂ₐ) .
  • QSAR: Apply partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀. Introduce electron-withdrawing groups (e.g., –CF₃) to improve membrane permeability .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding mode stability. Analyze root-mean-square fluctuation (RMSF) to identify flexible receptor regions .

Q. Basic: What are the ecological disposal considerations for waste containing this compound?

Answer:

  • Waste Classification: Label as "toxic organic waste" under EPA guidelines due to potential aquatic toxicity (EC₅₀ <10 mg/L for Daphnia magna) .
  • Neutralization: Treat with Fenton’s reagent (Fe²⁺/H₂O₂) at pH 3 to oxidize the oxazole ring. Confirm degradation via TOC (total organic carbon) analysis .
  • Documentation: Maintain disposal records per REACH regulations, including waste mass, treatment method, and contractor certification .

Q. Advanced: How to address batch-to-batch variability in enantiomeric excess during scale-up?

Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progression. Adjust amine donor concentration in real-time to maintain ee >98% .
  • Crystallization Control: Use seeded cooling crystallization with ethanol/water (70:30). Optimize cooling rate (0.5°C/min) to minimize kinetic resolution effects .
  • DoE Optimization: Apply a central composite design (CCD) to evaluate temperature, catalyst loading, and mixing speed. Prioritize factors with p-values <0.05 .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(1S)-1-(5-methyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3/t5-/m0/s1

InChI Key

BCZCRYDWZCGWIP-YFKPBYRVSA-N

Isomeric SMILES

CC1=CN=C(O1)[C@H](C)N

Canonical SMILES

CC1=CN=C(O1)C(C)N

Origin of Product

United States

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